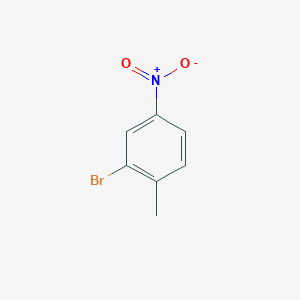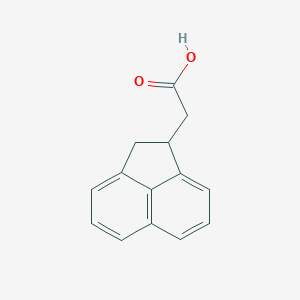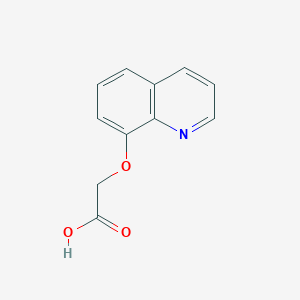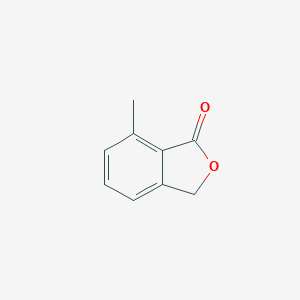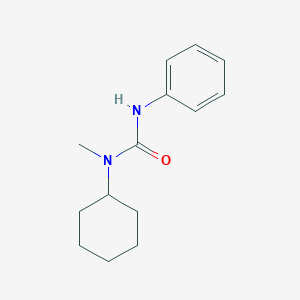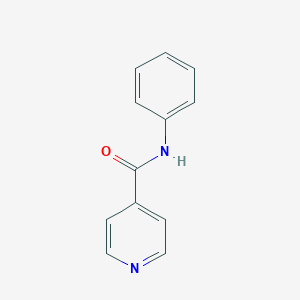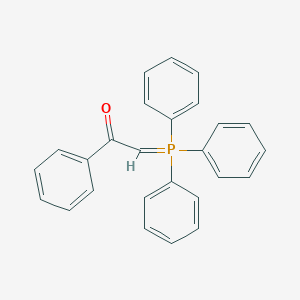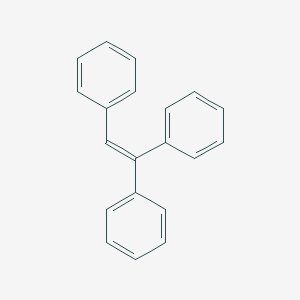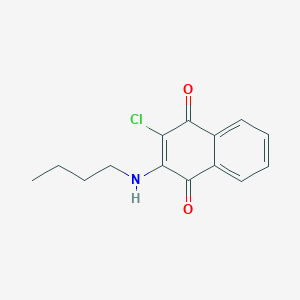![molecular formula C14H14O2S2 B188891 (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol CAS No. 35190-71-7](/img/structure/B188891.png)
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol
Descripción general
Descripción
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol, also known as HMPPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol involves its ability to induce apoptosis in cancer cells by targeting the mitochondrial pathway. (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has been shown to increase the production of reactive oxygen species (ROS), leading to the activation of the mitochondrial pathway and subsequent apoptosis. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to inhibit the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Efectos Bioquímicos Y Fisiológicos
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the NF-κB signaling pathway. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to have antioxidant properties, with studies showing its ability to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for anti-cancer drug development. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol. Firstly, further studies are needed to investigate the potential of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol as an anti-cancer agent, including its efficacy in different types of cancer and its potential as a combination therapy with other anti-cancer drugs. Secondly, the anti-inflammatory and antioxidant properties of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol need to be further investigated to determine its potential as a treatment for various inflammatory and oxidative stress-related diseases. Lastly, the development of more efficient synthesis methods for (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol may improve its bioavailability and efficacy, making it a more viable candidate for drug development.
Aplicaciones Científicas De Investigación
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has shown promising results in various scientific research applications, including its potential as an anti-cancer agent. Studies have shown that (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol induces apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
35190-71-7 |
|---|---|
Nombre del producto |
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol |
Fórmula molecular |
C14H14O2S2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
[2-[[2-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol |
InChI |
InChI=1S/C14H14O2S2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 |
Clave InChI |
GBCUGUWBYDCGFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CO)SSC2=CC=CC=C2CO |
SMILES canónico |
C1=CC=C(C(=C1)CO)SSC2=CC=CC=C2CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

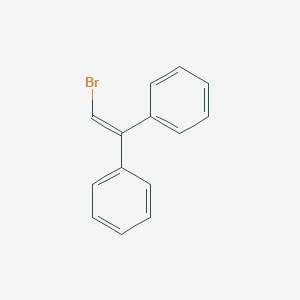
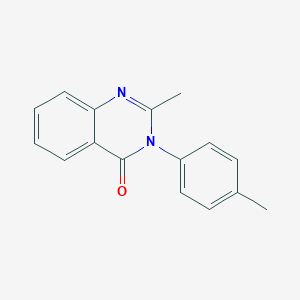
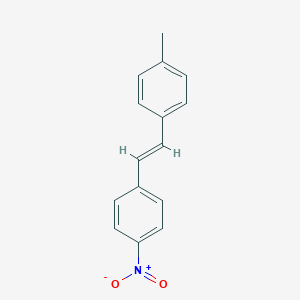
![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)
